5-(2-Chlorophenyl)-N-isopropyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-N-isopropyl-2-furamide is a synthetic organic compound that belongs to the class of furamides It is characterized by the presence of a chlorophenyl group attached to a furan ring, with an isopropyl group linked to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-isopropyl-2-furamide typically involves the reaction of 2-chlorobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then cyclized with furan-2-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N-isopropyl-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-N-isopropyl-2-furamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N-isopropyl-2-furamide
- 5-(2-Chlorophenyl)-N-methyl-2-furamide
- 5-(2-Chlorophenyl)-N-isopropyl-2-thioamide
Uniqueness
5-(2-Chlorophenyl)-N-isopropyl-2-furamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
618403-00-2 |
---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H14ClNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-5-3-4-6-11(10)15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
ACKWVASVFBTRST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.